

Branebrutinib in silico binding studies

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Compound Focus: Branebrutinib

CAS No.: 1912445-55-6

Cat. No.: S521951

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Available Information on Branebrutinib

Although direct *in silico* binding data is unavailable, the search results provide strong evidence of **branebrutinib**'s binding mechanism and high selectivity from experimental studies. The table below summarizes the key characteristics that are known from the literature.

Characteristic	Description	Evidence from Literature
Target	Bruton's Tyrosine Kinase (BTK) [1] [2] [3]	
Binding Residue	Cysteine 481 (Cys481) in the active site [1] [2]	
Binding Mechanism	Irreversible, covalent binding [1] [2] [3]	
Selectivity	>5000-fold selectivity for BTK over 240 other kinases [1]	
Key Effect	Rapid and high BTK occupancy (100% after single 10 mg dose) [1]	

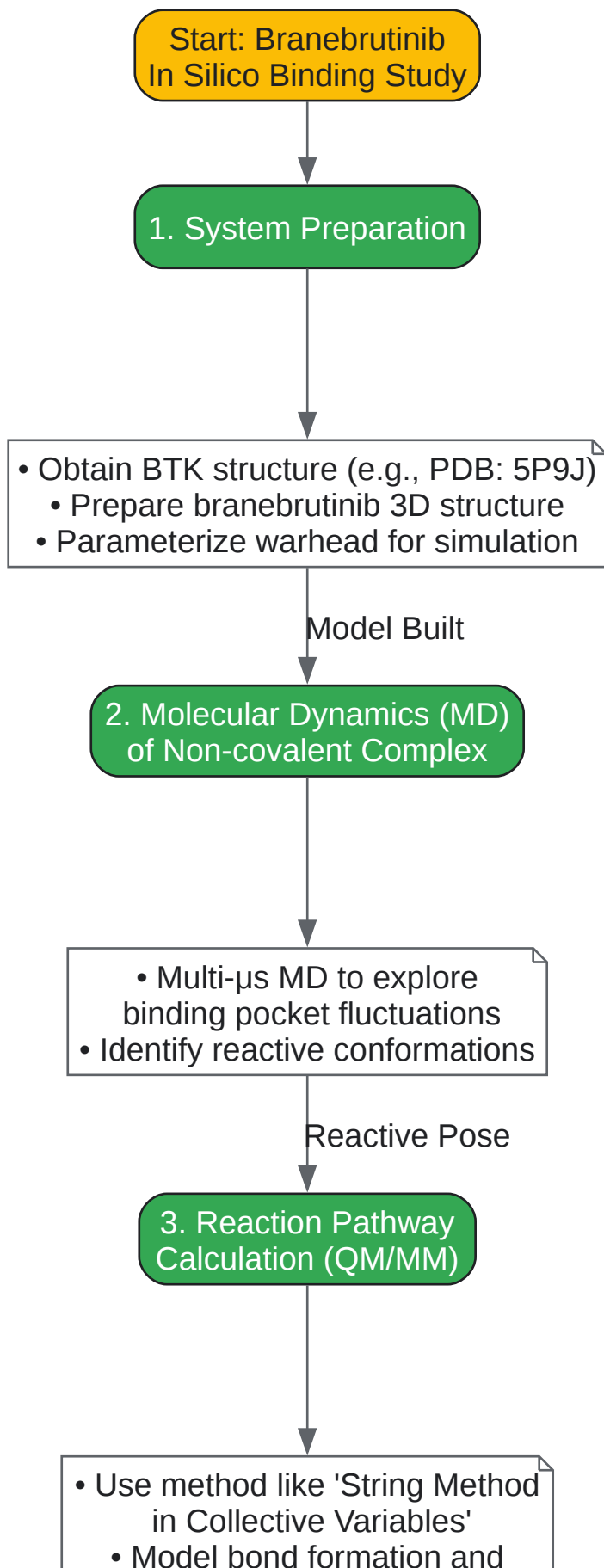
How to Proceed with Computational Studies

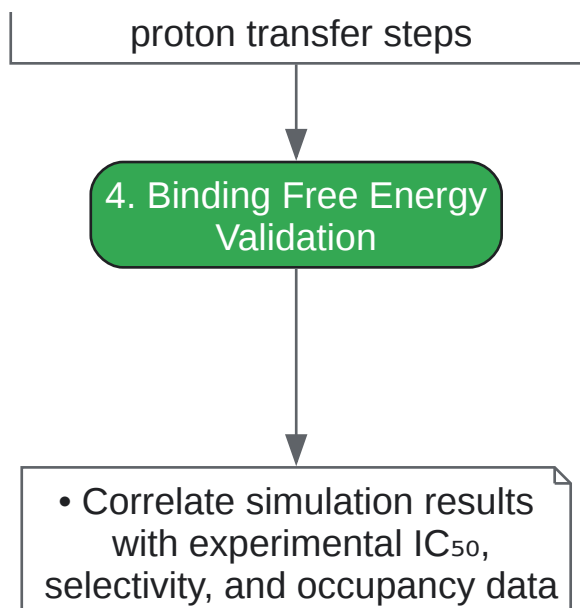
Since specific *in silico* data for **branebrutinib** is not publicly available, you can build a computational research plan based on the known experimental data and studies of similar drugs.

- **Leverage Known Structural Data:** The confirmed covalent binding to Cys481 provides a critical starting point for any molecular docking or dynamics simulation [1] [2]. You can use this to model the binding mode.
- **Study Related Compounds:** The search results include a detailed computational investigation of **ibrutinib**, a first-generation covalent BTK inhibitor that also targets Cys481 [4]. The methodologies in this study, such as hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) simulations and the string method, provide an excellent template for modeling the binding reaction of **branebrutinib** [4].
- **Construct a Homology Model:** If a crystal structure of the **branebrutinib**-BTK complex is unavailable, you can create a homology model using a structure like the ibrutinib-BTK complex (PDB ID: 5P9J) as a template [4]. Docking studies could then be performed based on this model.

Suggested Workflow for In Silico Analysis

Based on the general approach for covalent inhibitors and the specific methods found for ibrutinib [4], the following diagram outlines a potential workflow for conducting *in silico* binding studies on **branebrutinib**.





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The experimental data provides a solid foundation for computational work. By applying the methodologies used for ibrutinib to **branebrutinib**, you can generate valuable *in silico* insights to guide further research.

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References

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